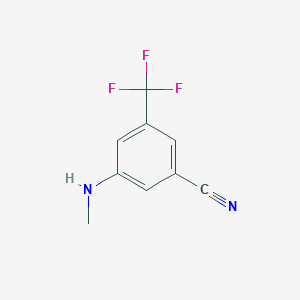

3-Methylamino-5-trifluoromethylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methylamino-5-trifluoromethylbenzonitrile is a useful research compound. Its molecular formula is C9H7F3N2 and its molecular weight is 200.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Methylamino-5-trifluoromethylbenzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of the trifluoromethyl group is known to enhance the pharmacological properties of various compounds, influencing their interaction with biological targets.

Chemical Structure

- Molecular Formula : C10H9F3N

- Molecular Weight : 201.18 g/mol

- Chemical Structure : The compound features a benzonitrile backbone with a methylamino group and a trifluoromethyl substituent, which significantly affects its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an active pharmaceutical ingredient.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in certain cancer cell lines. Studies have reported that it affects the cell cycle and induces apoptosis in tumor cells.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Modulation of Signaling Pathways : The trifluoromethyl group may enhance binding affinity to receptors or enzymes, altering downstream signaling pathways.

Case Studies

A notable case study involved the use of this compound in a preclinical model for evaluating its efficacy against cancer:

- Study Design : Mice bearing xenograft tumors were treated with varying doses of this compound.

- Results :

- Tumor growth was significantly reduced compared to the control group.

- No severe adverse effects were reported, indicating a favorable safety profile.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Methylamino-5-trifluoromethylbenzonitrile serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structure, which includes a trifluoromethyl group, enhances the biological activity of drugs by improving their pharmacokinetic properties.

Drug Development

The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of drug candidates. For instance, it has been shown that incorporating trifluoromethyl groups can significantly enhance the potency of certain drugs against specific biological targets, including enzymes and receptors . The compound is being investigated as a potential building block for new drugs targeting various diseases, including cancer and neurological disorders.

Case Studies

- Ubrogepant : A drug containing a trifluoromethyl group that has demonstrated improved efficacy in treating migraine headaches. The incorporation of similar structures like this compound could lead to the development of more effective analgesics .

- Antibiotics : Research indicates that fluorinated benzonitriles can be used to synthesize analogs of existing antibiotics, potentially leading to compounds with enhanced activity against resistant bacterial strains .

Material Science Applications

In addition to its pharmaceutical uses, this compound is being explored for applications in material science.

Covalent Organic Frameworks (COFs)

The compound has been identified as a precursor for synthesizing polytriazine covalent organic frameworks. These frameworks exhibit high surface areas and selective gas adsorption properties, making them suitable for applications in gas separation and storage technologies .

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps, including nitration, reduction, and substitution reactions. The following table summarizes the key synthetic pathways:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Step 1 | Nitration | Ortho-fluoro benzotrifluoride, nitrating agents | Formation of an intermediate aniline |

| Step 2 | Reduction | Reductive agents (e.g., hypophosphorous acid) | Conversion to 3-trifluoromethyl-4-fluoroaniline |

| Step 3 | Bromination | Bromine, acetic acid | Formation of brominated intermediate |

| Step 4 | Diazotization | Sodium nitrite under acidic conditions | Formation of diazonium salt |

| Step 5 | Substitution | Metal cyanides (e.g., cuprous cyanide) | Final product: this compound |

Eigenschaften

IUPAC Name |

3-(methylamino)-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBZTTKCTHMMRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.